![molecular formula C14H17F2N3O2S B4709238 1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4709238.png)
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and belongs to the class of sulfonamide derivatives. In
Mécanisme D'action
DFP-10825 exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Additionally, DFP-10825 induces apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Furthermore, DFP-10825 has been shown to modulate the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, DFP-10825 induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways. In inflammation models, DFP-10825 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. Furthermore, DFP-10825 has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. Additionally, DFP-10825 has been shown to have low toxicity and good bioavailability. However, the limitations of DFP-10825 include its limited solubility in water, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetics and bioavailability of DFP-10825. Furthermore, the mechanism of action of DFP-10825 needs to be further elucidated to fully understand its pharmacological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of DFP-10825 in humans.
Applications De Recherche Scientifique
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that DFP-10825 has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. Furthermore, DFP-10825 has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-9(12-7-5-4-6-8-12)18-22(20,21)13-10(2)17-19(11(13)3)14(15)16/h4-9,14,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZOXGQSWSXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.